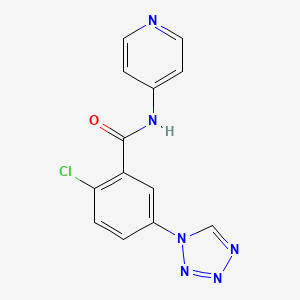
C21H21BrN6O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound C21H21BrN6O N-(3-bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-g]quinazolin-5-amine pyrazoloquinazolines , which are characterized by their fused pyrazole and quinazoline rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C21H21BrN6O typically involves multiple steps, starting with the construction of the pyrazoloquinazoline core. One common approach is to start with a suitable precursor containing the bromophenyl group, which undergoes a series of reactions including nitration, reduction, and cyclization to form the final compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
C21H21BrN6O: can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of This compound might yield oxidized derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
C21H21BrN6O: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : It has potential therapeutic applications, possibly as an antiviral or anticancer agent.
Industry: : It could be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which C21H21BrN6O exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
C21H21BrN6O: can be compared to other pyrazoloquinazoline derivatives, which share similar structural features but may differ in their substituents or functional groups. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. Some similar compounds include:
C21H21ClN6O: : A chloro-substituted analog.
C21H21F2N6O: : A difluoro-substituted analog.
C21H21I2N6O: : An iodine-substituted analog.
Each of these compounds may exhibit unique properties and applications based on their structural differences.
Eigenschaften
Molekularformel |
C21H21BrN6O |
|---|---|
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21BrN6O/c22-18-8-9-20(28-16-23-24-25-28)19(15-18)21(29)27-13-11-26(12-14-27)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+ |
InChI-Schlüssel |
DLWXNRWDBIUCDO-QPJJXVBHSA-N |
Isomerische SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Kanonische SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B15172909.png)

![1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15172918.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide](/img/structure/B15172924.png)

![N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15172938.png)

![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)



![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)


